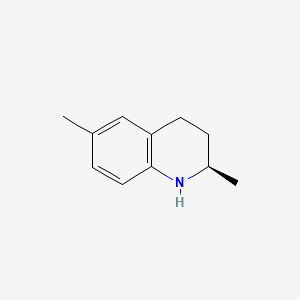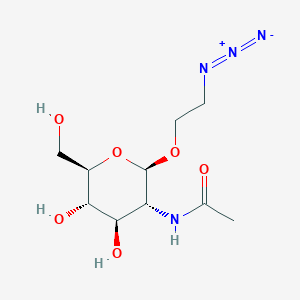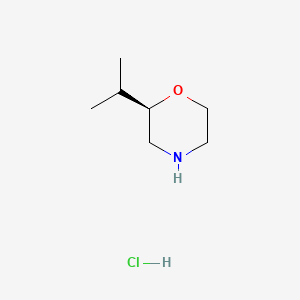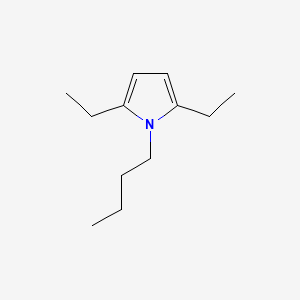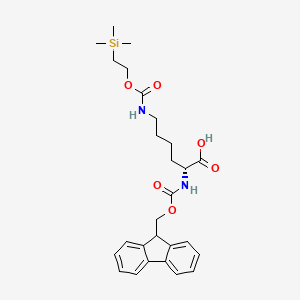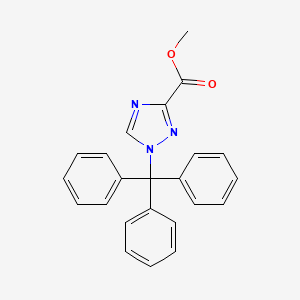
methyl 1-trityl-1H-1,2,4-triazole-3-carboxylate
Descripción general
Descripción
Methyl 1-trityl-1H-1,2,4-triazole-3-carboxylate is a chemical compound with the molecular formula C23H19N3O2 It is a derivative of 1,2,4-triazole, a five-membered ring containing three nitrogen atoms
Métodos De Preparación
Methyl 1-trityl-1H-1,2,4-triazole-3-carboxylate can be synthesized through several methods. One common synthetic route involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol . Another method includes hydroxymethylation of 1H-1,2,4-triazole with formaldehyde in the presence of barium hydroxide, followed by oxidation and esterification . Industrial production methods typically involve large-scale esterification processes under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Methyl 1-trityl-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the trityl group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 1-trityl-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various nucleoside analogues, including Ribavirin.
Biology: It serves as a biochemical reagent in life science research.
Medicine: The compound is involved in the development of antiviral agents and other pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 1-trityl-1H-1,2,4-triazole-3-carboxylate involves its interaction with molecular targets and pathways. In biological systems, it can act as a precursor to nucleoside analogues, which interfere with viral replication by incorporating into viral RNA or DNA, leading to chain termination . The triazole ring structure is crucial for its activity, as it can form hydrogen bonds and interact with enzymes involved in nucleic acid synthesis.
Comparación Con Compuestos Similares
Methyl 1-trityl-1H-1,2,4-triazole-3-carboxylate can be compared with other similar compounds, such as:
Methyl-1H-1,2,4-triazole-3-carboxylate: A simpler derivative without the trityl group, used in similar applications.
4-Methyl-1H-1,2,3-triazole: Another triazole derivative with different substitution patterns, used in chemical synthesis.
1,2,4-Triazole-3-carboxylic acid: A precursor in the synthesis of various triazole derivatives. The uniqueness of this compound lies in its trityl group, which provides steric hindrance and influences its reactivity and interactions with biological targets.
Propiedades
IUPAC Name |
methyl 1-trityl-1,2,4-triazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-28-22(27)21-24-17-26(25-21)23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUUIBWHCXBFDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80729828 | |
| Record name | Methyl 1-(triphenylmethyl)-1H-1,2,4-triazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151607-70-4 | |
| Record name | Methyl 1-(triphenylmethyl)-1H-1,2,4-triazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
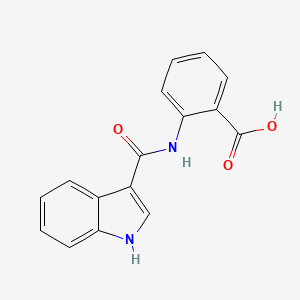

![[4-(1,3-Oxazol-5-yl)phenyl]methanol](/img/structure/B599410.png)
![N-[[(3,5-Dichlorophenyl)amino][(diphenylmethyl)amino]methylene]-glycine](/img/structure/B599412.png)
